Tau protein aggregation-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tau protein aggregation-IN-1 is a compound that has garnered significant attention in the field of neurodegenerative disease research. This compound is specifically designed to inhibit the aggregation of tau proteins, which are associated with various tauopathies, including Alzheimer’s disease, Progressive Supranuclear Palsy, and Corticobasal Degeneration . Tau proteins are microtubule-associated proteins that play a crucial role in stabilizing microtubules in neurons. under pathological conditions, tau proteins can aggregate into insoluble fibrils, leading to neuronal dysfunction and cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tau protein aggregation-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general methods for synthesizing similar compounds involve organic synthesis techniques such as condensation reactions, cyclization, and purification through chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis processes, including the use of automated reactors and purification systems. The production process would need to adhere to stringent quality control measures to ensure the purity and efficacy of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Tau protein aggregation-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may yield various substituted analogs .
Aplicaciones Científicas De Investigación
Tau protein aggregation-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
Tau protein aggregation-IN-1 exerts its effects by binding to specific sites on tau proteins, preventing their aggregation into insoluble fibrils. The compound interacts with the microtubule-binding domains of tau proteins, stabilizing their native conformation and inhibiting the formation of toxic aggregates . This mechanism involves multiple molecular targets and pathways, including the inhibition of tau phosphorylation and the disruption of protein-protein interactions that promote aggregation .
Comparación Con Compuestos Similares
Tau protein aggregation-IN-1 is unique in its high specificity and potency in inhibiting tau protein aggregation. Similar compounds include:
Methylene Blue: An older compound known to inhibit tau aggregation but with lower specificity and potential side effects.
LMTX: A derivative of methylene blue with improved efficacy and safety profile.
This compound stands out due to its targeted mechanism of action and potential for therapeutic application in tauopathies .
Propiedades
Fórmula molecular |
C17H11BrN2O2 |
---|---|
Peso molecular |
355.2 g/mol |
Nombre IUPAC |
3-(5-bromo-1H-indol-3-yl)-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C17H11BrN2O2/c18-10-2-4-16-12(6-10)14(8-20-16)13-7-19-15-3-1-9(17(21)22)5-11(13)15/h1-8,19-20H,(H,21,22) |
Clave InChI |
UUSPZIQJACESNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)C(=CN2)C3=CNC4=C3C=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.